N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide
Overview
Description
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide is a synthetic organic compound It features a pyrazole ring substituted with a phenyl group, a carboxamide group, and a dichlorophenyl group, along with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Substitution Reactions: Introduction of the phenyl and dichlorophenyl groups can be done via electrophilic aromatic substitution.
Formation of the Benzodioxin Moiety: This step might involve cyclization reactions starting from catechol derivatives.
Carboxamide Formation: The final step could involve the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to modify the aromatic rings or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a drug candidate or lead compound in medicinal chemistry.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-1-phenylpyrazole-4-carboxamide: Lacks the benzodioxin moiety.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide: Lacks the dichlorophenyl group.
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole: Lacks the carboxamide group.
Uniqueness
The uniqueness of N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O3/c25-16-7-8-19(26)20(13-16)27-24(30)18-14-29(17-4-2-1-3-5-17)28-23(18)15-6-9-21-22(12-15)32-11-10-31-21/h1-9,12-14H,10-11H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXPGRBANHGTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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